molecular formula C16H9Cl2FN2OS B2436116 2,5-dichloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 313406-03-0

2,5-dichloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2436116
CAS No.: 313406-03-0
M. Wt: 367.22
InChI Key: OCUXDLJBENBZHQ-UHFFFAOYSA-N
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Description

2,5-dichloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C16H9Cl2FN2OS and its molecular weight is 367.22. The purity is usually 95%.
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Scientific Research Applications

DNA Minor Groove Binding

Hoechst 33258, a close analogue of the compound , is known for its strong binding to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. It's widely used as a fluorescent DNA stain due to its ready access into cells, and its derivatives find applications in plant cell biology for chromosome and nuclear staining, analysis of nuclear DNA content values, and plant chromosome analysis. Moreover, these compounds show potential as radioprotectors and topoisomerase inhibitors, providing a starting point for rational drug design and a model system for investigating DNA sequence recognition and binding (Issar & Kakkar, 2013).

Synthetic Applications in Chemistry

Synthetic Utility

The compound's structural components, like the benzimidazole and thiazole rings, are crucial in synthetic chemistry. Benzimidazoles, quinoxalines, and benzo(1,5)diazepines are synthesized from condensation reactions involving o-phenylenediamines and various electrophilic reagents. This highlights the compound's relevance in synthesizing biologically active azolylthiazoles and compounds with fluorescent systems (Ibrahim, 2011).

Structural and Spectroscopic Analysis

Structural Insights

The compound's structural analogues, like substituted 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, have been synthesized and studied. These compounds provide valuable insights into the conformation of observed products and their potential applications, highlighting the compound's relevance in structural and spectroscopic studies (Issac & Tierney, 1996).

Optoelectronic Materials

Optoelectronic Applications

Quinazolines and pyrimidines, structurally related to the compound, are extensively used in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The integration of quinazoline and pyrimidine fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials, making the compound significant in the field of optoelectronics (Lipunova et al., 2018).

Mechanism of Action

Target of Action

It’s known that similar compounds, such as indole derivatives and thiazole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.

Mode of Action

It’s known that similar compounds interact with their targets through hydrogen bonding . For instance, the compound forms intramolecular contacts with an ortho-F12 atom with H1⋯F12 = 2.12 (4) Å . This suggests that the compound may interact with its targets in a similar manner, leading to changes in the target’s function.

Biochemical Pathways

Similar compounds, such as indole derivatives and thiazole derivatives, are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound may affect similar pathways, leading to downstream effects.

Result of Action

Similar compounds, such as indole derivatives and thiazole derivatives, are known to have diverse biological activities , suggesting that this compound may have similar effects.

Action Environment

It’s known that similar compounds are influenced by environmental factors . For instance, the compound forms 1D amide–amide interactions along the b-axis direction in the crystal structure , suggesting that the compound’s action, efficacy, and stability may be influenced by environmental factors such as temperature and pH.

Properties

IUPAC Name

2,5-dichloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2FN2OS/c17-10-3-6-13(18)12(7-10)15(22)21-16-20-14(8-23-16)9-1-4-11(19)5-2-9/h1-8H,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCUXDLJBENBZHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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